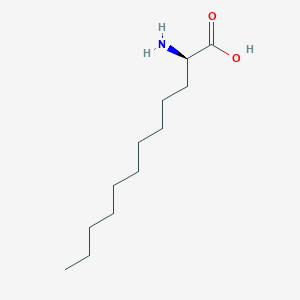
(R)-2-Aminododecanoic acid
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s role or function in biological or chemical systems would also be described.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the synthesis process.Molecular Structure Analysis
This would involve the use of spectroscopic techniques (like NMR, IR, mass spectrometry) to elucidate the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of chemical reactions it undergoes, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve describing the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity).Applications De Recherche Scientifique
Biological Significance and Synthetic Approaches : (R)-2-Aminododecanoic acid and its derivatives have significant biological properties and are used as building blocks for new molecules or to modify the biological behavior of peptidic entities. They are key structural fragments in biologically active compounds and have applications in environmentally safe hydrogen production, food chemistry, and more (Viso et al., 2011).
Corrosion Inhibition : This compound has been studied for its effectiveness as a corrosion inhibitor for carbon steel in CO2-saturated hydrochloric acid, showing potential as a 'green' corrosion inhibitor due to its high inhibition efficiency and the formation of a protective layer on metal surfaces (Ghareba & Omanovic, 2011).
Asymmetric Synthesis : (R)-2-Aminododecanoic acid has been synthesized asymmetrically as a component of microginin, an angiotensin-converting enzyme inhibitor, showing its relevance in medicinal chemistry (Bunnage et al., 1995).
Biosynthesis in Polymer Industry : It's considered a potential monomer for Nylon 12, a high-performance bioplastic. The biosynthesis of (R)-2-Aminododecanoic acid from renewable sources is an attractive process in the polymer industry (Ahsan et al., 2018).
Medicinal Chemistry Applications : Its structural motif is significant in medicinal chemistry, influencing physiological and pathological processes with applications in medicine and agrochemistry. The N C P scaffold of (R)-2-Aminododecanoic acid offers many possibilities for structural modifications, leading to broad biological relevance (Mucha et al., 2011).
Surface Interaction for Corrosion Inhibition : Studies on its interaction with carbon steel surfaces highlight its potential as a corrosion inhibitor in hydrochloric acid, acting as a mixed-type inhibitor and forming a self-assembled monolayer (Ghareba & Omanovic, 2010).
Biocatalysis for Amino Acid Synthesis : It has been used in biocatalytic processes for the stereoselective synthesis of amino acids, demonstrating its importance as a chiral building block (Hernández et al., 2017).
Safety And Hazards
This would involve describing any known hazards associated with the compound, including toxicity data and recommended safety precautions when handling the compound.
Orientations Futures
This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.
For a specific compound like “®-2-Aminododecanoic acid”, you would need to consult the primary scientific literature or databases for this information. Please note that not all compounds will have extensive data available, particularly if they are not widely studied. If you have access to scientific databases or journals, they may be a good place to start your search. If you’re affiliated with a university, you might also have access to a research librarian who can assist with your search.
Propriétés
IUPAC Name |
(2R)-2-aminododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNFZFTFXTLKH-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445048 | |
| Record name | (R)-2-AMINODODECANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Aminododecanoic acid | |
CAS RN |
169106-36-9 | |
| Record name | (R)-2-AMINODODECANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




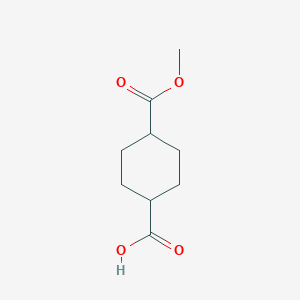

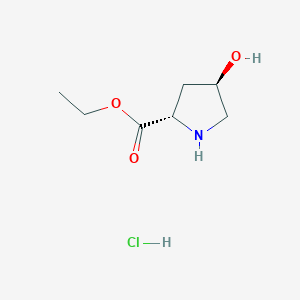
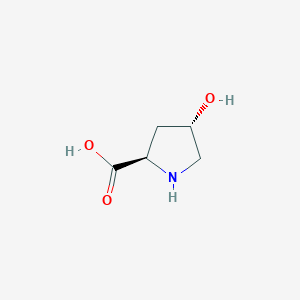
![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)
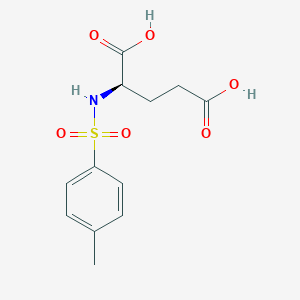
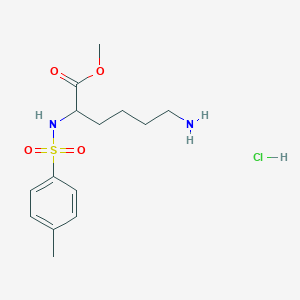
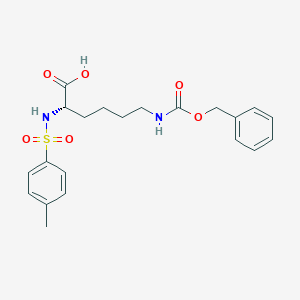

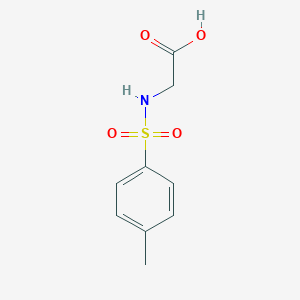


![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)